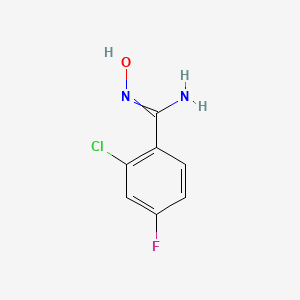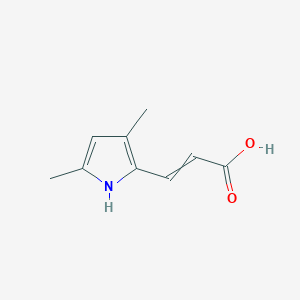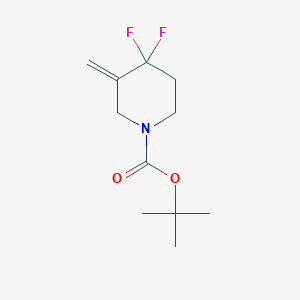
1-Boc-4,4-difluoro-3-methylenepiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4,4-difluoro-3-methylenepiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, two fluorine atoms at the 4-position, and a methylene group at the 3-position of the piperidine ring
准备方法
The synthesis of 1-Boc-4,4-difluoro-3-methylenepiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and fluorinating agents.
Boc Protection: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality.
Methylene Introduction: The methylene group is introduced at the 3-position through appropriate alkylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-Boc-4,4-difluoro-3-methylenepiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Oxidation and Reduction: The methylene group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of saturated derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for deprotection, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-Boc-4,4-difluoro-3-methylenepiperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of novel materials and chemical processes
作用机制
The mechanism of action of 1-Boc-4,4-difluoro-3-methylenepiperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
相似化合物的比较
1-Boc-4,4-difluoro-3-methylenepiperidine can be compared with other similar compounds such as:
1-Boc-4-(methylamino)piperidine: This compound has a methylamino group instead of a methylene group, leading to different chemical reactivity and biological activity.
1-Boc-5,5-difluoro-3-piperidinecarboxylic acid: This compound has a carboxylic acid group at the 3-position, which affects its solubility and reactivity.
1-Boc-4-(fluoromethyl)-4-hydroxypiperidine: The presence of a hydroxyl group at the 4-position introduces additional hydrogen bonding interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H17F2NO2 |
|---|---|
分子量 |
233.25 g/mol |
IUPAC 名称 |
tert-butyl 4,4-difluoro-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3 |
InChI 键 |
IGMLWCYOBPBLPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C)C1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


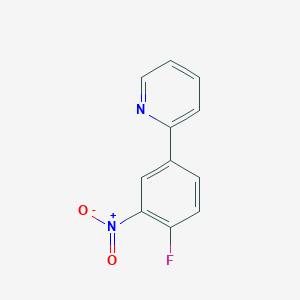
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
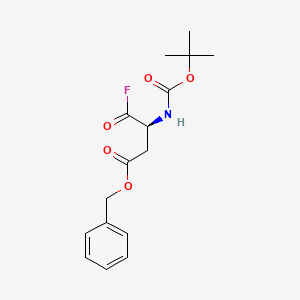
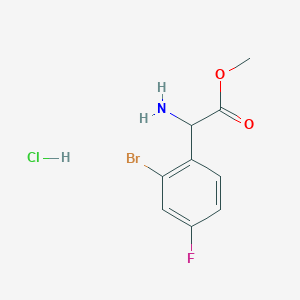
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
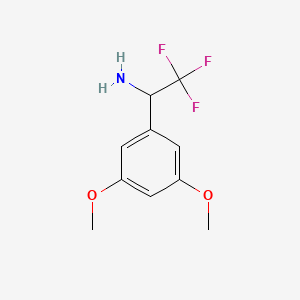
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
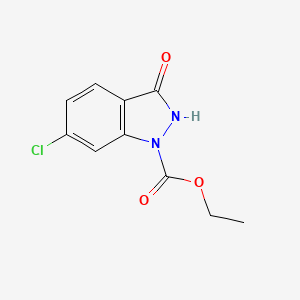
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
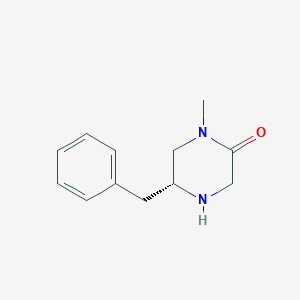
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)

